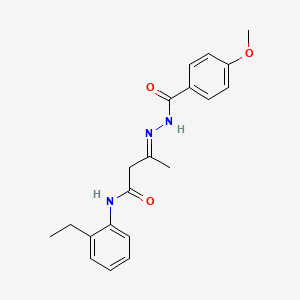
3-(p-Anisoylhydrazono)-N-(2-ethylphenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylphenyl group, a methoxyphenyl group, and a formamido group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-ethylphenylamine with 4-methoxybenzoyl chloride to form an intermediate amide.
Formation of the Imino Group: The intermediate amide is then reacted with formamide under specific conditions to introduce the formamido group.
Final Assembly: The final step involves the reaction of the intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Explored for its potential use in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The formamido and imino groups play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (3E)-N-(2-METHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-ETHYLPHENYL)-3-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)AMIDO]IMINO}BUTANAMIDE
Comparison:
Structural Differences: The presence of different substituents on the phenyl rings or variations in the functional groups can lead to differences in reactivity and properties.
Uniqueness: (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the specific combination of ethyl, methoxy, and formamido groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-4-15-7-5-6-8-18(15)21-19(24)13-14(2)22-23-20(25)16-9-11-17(26-3)12-10-16/h5-12H,4,13H2,1-3H3,(H,21,24)(H,23,25)/b22-14+ |
InChI Key |
FDPLHZYNYNQBSU-HYARGMPZSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)OC)/C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















